Lipophilicity Modulation: XLogP3-AA Compared with 2-Unsubstituted and 2-Methyl Analogs
The 2-cyclopropyl substituent elevates computed lipophilicity relative to the 2-unsubstituted parent (6-nitro-[1,2,4]triazolo[1,5-a]pyridine), while remaining lower than the 2-cyclobutyl analog, positioning the compound in a favorable LogP window for membrane permeability. The target compound exhibits an XLogP3-AA of 1.2 [1], compared with a LogP of 1.16 for the 2-unsubstituted analog and an estimated higher value for the 2-cyclobutyl derivative (2.19 for a closely related N-(2-cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-methoxybenzamide scaffold).
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 31040-14-9): LogP = 1.16; Cyclobutyl analog surrogate: LogP ≈ 2.19 |
| Quantified Difference | ΔLogP = +0.04 vs. unsubstituted; ΔLogP ≈ −1.0 vs. cyclobutyl surrogate |
| Conditions | Computed values (XLogP3-AA for target; ChemSrc LogP for unsubstituted analog; ChemDiv LogP for cyclobutyl surrogate) |
Why This Matters
A LogP near 1.2 suggests balanced hydrophilicity-lipophilicity suitable for oral bioavailability, whereas the cyclobutyl analog's higher LogP (~2.2) may reduce aqueous solubility and increase protein binding, making the cyclopropyl variant preferable for early-stage lead optimization.
- [1] PubChem CID 82566484, Computed Properties: XLogP3-AA = 1.2. View Source
